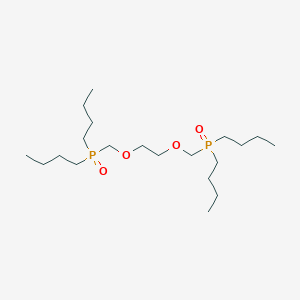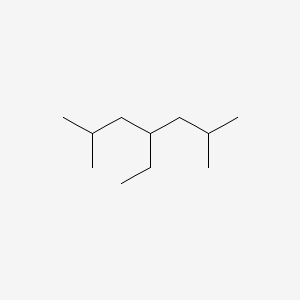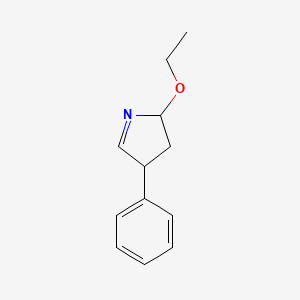
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with ethoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or ruthenium complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .
Scientific Research Applications
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3,4-dihydro-2H-pyran: Similar in structure but lacks the phenyl group.
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran: Similar but with a different heterocyclic ring.
2,5-Dimethoxytetrahydrofuran: Used in similar synthetic routes
Uniqueness
2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62069-44-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-8-11(9-13-12)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
InChI Key |
SQCRVAZDBOGBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene](/img/structure/B14545691.png)
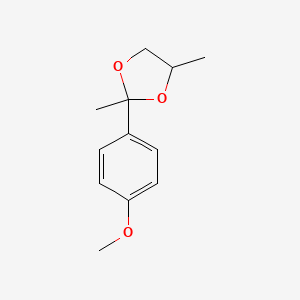

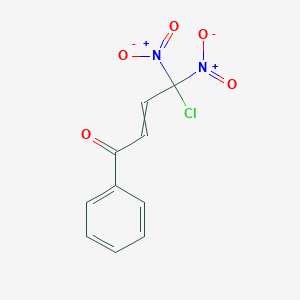
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
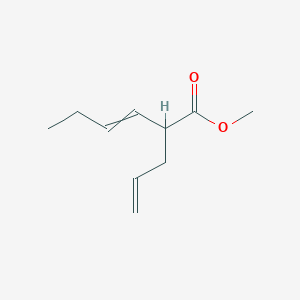
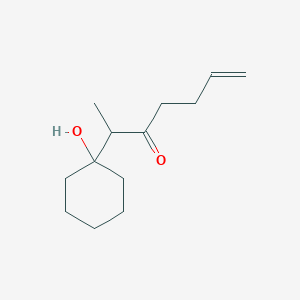
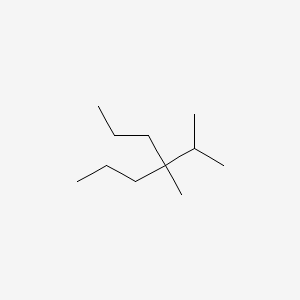
![3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione](/img/structure/B14545731.png)
![[(Bicyclo[4.1.0]heptan-2-yl)oxy](tributyl)stannane](/img/structure/B14545739.png)
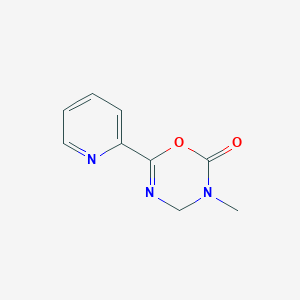
![1,2-Diphenylimidazo[1,2-A]quinoline](/img/structure/B14545758.png)
